Product packaging for Benzene-1,2-disulfonohydrazide(Cat. No.:CAS No. 26747-93-3)

Benzene-1,2-disulfonohydrazide

Cat. No.: B1612300
CAS No.: 26747-93-3
M. Wt: 266.3 g/mol
InChI Key: RKKWKERQGRKFIS-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonohydrazide Chemistry

Aromatic sulfonohydrazides are a class of organic compounds that feature a sulfonyl group (-SO₂-) directly attached to an aromatic ring and a hydrazide group (-NHNH₂). These compounds have a rich history in organic chemistry, serving as versatile reagents in fundamental transformations. For instance, they are well-established in reactions like the Shapiro reaction and variations of the Wolff–Kishner–Huang Minlon reduction.

In recent years, sulfonohydrazides have gained recognition as stable and easy-to-handle alternatives to sulfinic acids and their derivatives. They are generally compatible with moisture, non-corrosive, and exhibit good thermal stability. The development of Benzene-1,2-disulfonohydrazide stems from the broader exploration of disulfonyl compounds, with researchers identifying the potential of having two sulfonohydrazide functionalities on a single aromatic platform. This dual functionality opens up avenues for applications not typically accessible to their monosubstituted counterparts.

Significance in Organic Synthesis and Ligand Design

The synthetic utility of sulfonohydrazides is extensive. They can be prepared from the corresponding sulfonyl chlorides by reaction with hydrazine (B178648) hydrate. researchgate.netmdpi.com This reaction is a standard method for introducing the sulfonohydrazide moiety. researchgate.net Conversely, sulfonyl hydrazides can be converted back to sulfonyl chlorides, suggesting their use as a protecting group in multi-step syntheses. mdpi.com

In the realm of coordination chemistry, the structural features of this compound make it a compelling candidate as a ligand. The molecule possesses multiple potential coordination sites, including the nitrogen atoms of the hydrazide groups and the oxygen atoms of the sulfonyl groups. This allows for various binding modes with metal centers, potentially leading to the formation of stable chelate complexes. The ortho-positioning of the two sulfonohydrazide groups is particularly significant as it can facilitate the formation of a "pincer-like" coordination environment around a metal ion. This chelation can enhance the thermal stability of polymers when such complexes are incorporated.

Evolution of Research Perspectives on ortho-Disulfonohydrazides

Historically, the focus on sulfonohydrazide chemistry was often centered on their role in classic organic reactions. However, the evolution of materials science and supramolecular chemistry has broadened the research perspective. The ability of ortho-disulfonohydrazides, like this compound, to form predictable and robust hydrogen-bonded networks is now a key area of interest. This has implications for crystal engineering, where the goal is to design and assemble molecules into specific crystalline architectures with desired properties.

The study of ortho-disubstituted benzene (B151609) derivatives, in general, has been a fertile ground for discovering new chemical reactivity and properties. The synthesis of the precursor, benzene-1,2-disulfonyl chloride, is noted to be challenging due to the steric hindrance of the two adjacent bulky sulfonyl chloride groups. rsc.orgrsc.org This synthetic hurdle has, to some extent, limited the exploration of ortho-disulfonohydrazides compared to their meta and para isomers.

Scope and Objectives of Current Academic Inquiry into this compound

Current research efforts concerning this compound are multifaceted. A primary objective is the optimization of its synthesis to improve yield and purity, making the compound more accessible for further studies. Investigations into its coordination chemistry aim to explore the range of metal complexes it can form and to characterize their structural and electronic properties. The potential for these complexes to act as catalysts or functional materials is a significant driver of this research.

Furthermore, computational methods, such as Density Functional Theory (DFT), are being employed to model the molecule's properties and predict its behavior in various chemical environments. These theoretical studies complement experimental findings and provide deeper insights into its reactivity and potential applications. The exploration of its role in supramolecular chemistry continues to be a key objective, with a focus on creating novel materials with specific recognition or porous properties through controlled self-assembly.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀N₄O₄S₂
Molecular Weight 266.30 g/mol
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 8
Physical State Solid
CAS Registry Number 26747-93-3

Spectroscopic Data Highlights

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy Characteristic N–H stretching of hydrazide groups observed near 3250–3390 cm⁻¹.
Proton NMR (¹H NMR) In related compounds, time-course studies show the evolution of intermediates and products. Aromatic protons typically appear in the 6.5-8.0 ppm region. libretexts.org
Carbon-13 NMR (¹³C NMR) The number of distinct aryl carbon signals can indicate the symmetry of the benzene ring substitution. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O4S2 B1612300 Benzene-1,2-disulfonohydrazide CAS No. 26747-93-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26747-93-3

Molecular Formula

C6H10N4O4S2

Molecular Weight

266.3 g/mol

IUPAC Name

benzene-1,2-disulfonohydrazide

InChI

InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-3-1-2-4-6(5)16(13,14)10-8/h1-4,9-10H,7-8H2

InChI Key

RKKWKERQGRKFIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)NN)S(=O)(=O)NN

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NN)S(=O)(=O)NN

Origin of Product

United States

Synthetic Methodologies for Benzene 1,2 Disulfonohydrazide and Its Analogues

Historical and Classical Synthetic Routes to ortho-Disulfonohydrazides

The traditional synthesis of benzene-1,2-disulfonohydrazide and related ortho-disulfonohydrazides has predominantly relied on well-established transformations in organic chemistry. These routes are characterized by their sequential nature, often involving the generation of reactive intermediates.

Approaches via Sulfonyl Chloride Intermediates

A primary and historically significant method for the preparation of this compound involves the initial formation of a disulfonyl chloride intermediate. This classical approach can be dissected into two main stages: sulfonation and subsequent hydrazinolysis.

The initial step involves the sulfonation of a benzene (B151609) ring to introduce two sulfonyl chloride groups at the ortho positions. This is typically achieved by treating benzene or a substituted benzene with a powerful sulfonating agent, such as chlorosulfonic acid. The reaction conditions, including temperature and stoichiometry, are crucial to favor the formation of the 1,2-disubstituted product. A patent for the synthesis of the related compound benzene sulfonyl chloride outlines a process where benzene is reacted with chlorosulfonic acid at a controlled temperature below 60°C. nih.gov

Once the benzene-1,2-disulfonyl chloride intermediate is synthesized and isolated, it is then subjected to hydrazinolysis. This nucleophilic substitution reaction involves treating the disulfonyl chloride with hydrazine (B178648) hydrate. The highly nucleophilic hydrazine displaces the chloride ions on both sulfonyl groups to form the desired this compound. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or an aqueous ethanol mixture, under reflux conditions to ensure the completion of the reaction.

ReactantReagentIntermediateProduct
BenzeneChlorosulfonic AcidBenzene-1,2-disulfonyl chlorideThis compound
Benzene-1,2-disulfonyl chlorideHydrazine Hydrate-This compound

Direct Hydrazinolysis Strategies

An alternative classical approach involves the direct hydrazinolysis of benzene-1,2-disulfonyl compounds other than the dichloride. This can include derivatives of benzene-1,2-disulfonic acid. In this strategy, the pre-formed disulfonated benzene derivative is directly reacted with hydrazine hydrate. Similar to the sulfonyl chloride route, this reaction is typically performed under reflux in a protic solvent like ethanol. This method can offer advantages in terms of avoiding the often harsh conditions required for the synthesis of sulfonyl chlorides.

Modern and Green Chemistry Approaches in this compound Synthesis

Catalyst-Mediated Synthesis (e.g., Heterogeneous, Nanocatalysis)

Modern synthetic methods increasingly employ catalysts to enhance reaction rates and selectivity under milder conditions. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive due to their ease of separation and recyclability. wikipedia.org Nanocatalysts, with their high surface-area-to-volume ratio, offer significant potential for enhancing catalytic activity. rsc.orgazonano.com

A notable example in a related field is the development of a novel nanocatalyst for the synthesis of pyrazole (B372694) derivatives. scilit.comnih.gov This catalyst consists of copper iodide anchored onto magnetized graphene oxide and modified with N'1,N'3-bis(2-aminobenzoyl)benzene-1,3-disulfonohydrazide (ABDSH), a structural analogue of the target compound. scilit.comnih.govresearchgate.net This heterogeneous catalyst demonstrated high efficacy and could be reused for several cycles, highlighting the potential of such systems for the synthesis of sulfonohydrazide derivatives. scilit.comnih.gov The use of nanocatalysts can lead to higher yields, shorter reaction times, and more environmentally friendly processes. azonano.com

Catalyst TypePotential AdvantagesRelated Application
Heterogeneous CatalystEasy separation, reusability, reduced waste. wikipedia.orgSynthesis of various organic compounds.
NanocatalystHigh surface area, enhanced catalytic activity, milder reaction conditions. rsc.orgazonano.comSynthesis of pyrazole derivatives using a modified sulfonohydrazide ligand. scilit.comnih.gov

Solvent-Free and Sustainable Reaction Environments

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. cem.com Solvent-free, or neat, reaction conditions are being explored for a wide range of chemical transformations. cem.com These reactions can be facilitated by methods such as microwave irradiation, which can significantly accelerate reaction rates. cem.com

In the context of sulfonohydrazide synthesis, a study on the preparation of pyrazole derivatives using a nanocatalyst highlighted the advantages of solvent-free conditions. scilit.comnih.gov The reaction proceeded efficiently without the need for a solvent, simplifying the purification process and reducing the environmental impact. scilit.comnih.gov This approach, particularly when combined with catalytic methods, offers a promising avenue for the sustainable synthesis of this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot process. tcichemicals.comresearchgate.net This approach is highly atom-economical and can rapidly generate molecular complexity from simple precursors, reducing the number of synthetic steps and purification procedures. researchgate.netmdpi.comepfl.ch The use of MCRs is a growing field in the synthesis of bioactive compounds and complex molecules. nih.gov

Derivatization and Functionalization Strategies of the this compound Core

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for creating a library of analogues. Functionalization can be targeted at the hydrazide nitrogen atoms or the aromatic ring itself.

Modification at the Hydrazide Nitrogen Centers

The four nitrogen-hydrogen (N-H) bonds within the two hydrazide groups are the most reactive sites for derivatization. These centers can undergo a variety of chemical transformations to append new functional groups.

A primary modification strategy is acylation , where the hydrazide nitrogens react with acylating agents. For instance, related disulfonohydrazide compounds have been synthesized with complex acyl groups, demonstrating the feasibility of this approach. researchgate.netresearcher.liferesearcher.life Another common reaction is the condensation with aldehydes or ketones to form stable hydrazone derivatives.

Recent advances in synthetic chemistry have opened up novel strategies for N-N bond formation that could be applied to this core. One such method involves an S_N2 substitution reaction at an amide nitrogen atom, using O-tosyl hydroxamates as electrophiles and amine nucleophiles. nih.gov This approach allows for the creation of complex hydrazide scaffolds under mild conditions with broad functional group tolerance. nih.gov

Table 2: Functionalization Strategies at Hydrazide Nitrogens

Modification Type Reagent Class Resulting Functional Group Notes
Acylation Acid chlorides, Anhydrides N-Acylsulfonohydrazide Adds carbonyl-containing moieties. researchgate.net
Sulfonylation Sulfonyl chlorides N-Sulfonylsulfonohydrazide Attaches additional sulfonyl groups.
Hydrazone Formation Aldehydes, Ketones Sulfonohydrazone Forms a C=N double bond.
Alkylation Alkyl halides N-Alkylsulfonohydrazide Introduces alkyl chains.

Aromatic Ring Substitutions and Functional Group Interconversions

The benzene ring of the core structure can also be functionalized, typically through electrophilic aromatic substitution (EAS) . msu.eduphiladelphia.edu.jo In these reactions, an electrophile replaces one of the hydrogen atoms on the aromatic ring. philadelphia.edu.jo The outcome of such substitutions is dictated by the directing effects of the two existing sulfonohydrazide groups.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. lumenlearning.com Furthermore, it is a meta-director. In this compound, the two sulfonyl groups are adjacent. Therefore, incoming electrophiles will be directed to the positions meta to both groups, which are the C4 and C5 positions of the ring.

Common EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂). lumenlearning.com

Halogenation: Using reagents like bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (-Br, -Cl). lumenlearning.com

It is important to note that some EAS reactions are not feasible on strongly deactivated rings. The Friedel-Crafts alkylation and acylation reactions, for example, typically fail when the aromatic substrate contains strongly deactivating groups like sulfonyl groups. libretexts.org

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Typical Reagents Expected Position of Substitution Resulting Product
Nitration HNO₃, H₂SO₄ 4- or 5-position 4-Nitro-benzene-1,2-disulfonohydrazide
Bromination Br₂, FeBr₃ 4- or 5-position 4-Bromo-benzene-1,2-disulfonohydrazide
Sulfonation Fuming H₂SO₄ 4- or 5-position Benzene-1,2,4-trisulfonic acid derivative
Friedel-Crafts Alkylation R-Cl, AlCl₃ No reaction expected N/A

Stereoselective Synthesis of Chiral Analogues

Creating chiral analogues of this compound involves introducing stereocenters in a controlled manner. This can be achieved by using chiral starting materials, auxiliaries, or catalysts.

One direct strategy involves modifying the original synthesis. Instead of using hydrazine, one could use a chiral hydrazine derivative in the final hydrazinolysis step. This would lead to the formation of a chiral product directly.

Inspiration can be drawn from the stereoselective synthesis of related sulfur-containing compounds. For example, the synthesis of C₂-symmetric chiral bis-sulfoxides has been accomplished by reacting a prochiral bis(sulfinyl) chloride with a chiral alcohol. semanticscholar.org This diastereoselective reaction, guided by the chiral auxiliary, produces enantiomerically enriched products. semanticscholar.org A similar principle could be applied by preparing a chiral derivative of the benzene-1,2-disulfonyl chloride intermediate before reaction with hydrazine.

Another powerful technique involves the use of chiral auxiliaries attached to a nitrogen atom to direct subsequent reactions. The use of chiral N-tert-butanesulfinyl imines, for instance, is a well-established method for controlling the stereochemical outcome of reactions at adjacent positions. mdpi.com

Table 4: Potential Strategies for Stereoselective Synthesis

Strategy Key Chiral Component Principle of Stereocontrol Example Concept
Chiral Substrate Chiral hydrazine derivative Use of an enantiopure building block in the final synthetic step. Reaction of benzene-1,2-disulfonyl chloride with (R)-1-phenylethanehydrazine.
Chiral Auxiliary Chiral alcohol Diastereoselective reaction with the disulfonyl chloride intermediate, followed by removal of the auxiliary. Analogous to the synthesis of chiral sulfoxides. semanticscholar.org
Asymmetric Catalysis Chiral catalyst A chiral catalyst creates a chiral environment for a key bond-forming reaction. A catalyzed reaction that functionalizes the ring or hydrazide groups enantioselectively.

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics of Benzene 1,2 Disulfonohydrazide

Role as a Nucleophile and Electrophile in Organic Transformations

The dual functionality of Benzene-1,2-disulfonohydrazide makes it a versatile reagent in organic transformations. The terminal nitrogen atoms of the hydrazide groups are electron-rich and serve as primary nucleophilic sites.

The most characteristic reaction of this compound is its condensation with carbonyl compounds. The nucleophilic hydrazide groups react readily with the electrophilic carbon of aldehydes and ketones. google.comvanderbilt.edu Given that the molecule possesses two hydrazide functionalities, it can react with two equivalents of a carbonyl compound to form a bis-sulfonylhydrazone.

General Mechanism: Hydrazone Formation

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group is protonated under acidic conditions, turning it into a good leaving group (water), which is then eliminated to form the C=N double bond of the hydrazone. byjus.com

While specific examples involving this compound are not extensively documented, its structure is highly conducive to the synthesis of benzo-fused heterocyclic compounds. core.ac.ukorganic-chemistry.orguomus.edu.iq Annulation reactions, which involve the formation of a new ring onto an existing one, are a plausible pathway for this molecule. chim.it

The ortho-disposition of the two reactive sulfonohydrazide groups makes it an ideal building block for creating five- or six-membered heterocyclic rings fused to the benzene (B151609) core. For instance, a two-step reaction sequence could involve:

Bis-condensation: Reaction with a 1,2- or 1,3-dicarbonyl compound to form a bis-hydrazone intermediate.

Intramolecular Cyclization: Subsequent intramolecular reaction, potentially a cyclodehydration or a reductive cyclization, could form a fused pyridazine (B1198779) or diazepine (B8756704) derivative. The synthesis of pyridazin-3(2H)-ones from aromatic sulfonyl hydrazides and mucohalic acids demonstrates the utility of sulfonyl hydrazides in forming heterocycles. researchgate.net

Furthermore, sulfonylhydrazones, the products of the initial condensation, are key intermediates in reactions that can lead to cycloadditions. For example, the Shapiro reaction generates a vinyllithium (B1195746) species from a tosylhydrazone, which can then react with various electrophiles. wikipedia.orgorganic-chemistry.org It is conceivable that an intramolecular version of this reaction, or trapping of the intermediate by a pendant group, could lead to cyclic products. The hydrazide groups themselves can also participate in 1,3-dipolar cycloaddition reactions after conversion to other reactive species. researchgate.net

Mechanistic Studies of Bond Formation and Cleavage

Understanding the reactivity of the individual functional moieties within this compound is key to predicting its behavior.

The sulfonohydrazide group (R-SO₂-NHNH₂) contains a sulfur-nitrogen bond characteristic of sulfonamides. This linkage is generally robust and stable under many conditions. However, its reactivity is crucial in several transformations. The powerful electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H protons of the hydrazide. unirioja.es

This acidification is fundamental to the mechanism of reactions like the Shapiro reaction, where one of the initial steps is the deprotonation of the hydrazone N-H by a strong base. wikipedia.orgunirioja.es The R-SO₂⁻ group also functions as an excellent leaving group (as a sulfinate anion) in the subsequent elimination step that ultimately leads to the formation of an alkene. unirioja.es

The hydrazide functional group is a versatile precursor for numerous organic transformations beyond simple condensation. organic-chemistry.orgresearchgate.netresearchgate.net

Reduction to Alkanes: Sulfonylhydrazones derived from this compound can be used in Wolff-Kishner-type reductions to convert the original carbonyl group into a methylene (B1212753) (-CH₂-) group. alfa-chemistry.com The mechanism involves the formation of the hydrazone, which, under strongly basic conditions, is deprotonated and decomposes with the evolution of nitrogen gas (N₂) to yield a carbanion. byjus.comwikipedia.org This carbanion is then protonated by the solvent to give the final alkane product. byjus.comorganic-chemistry.org

Formation of Alkenes (Shapiro Reaction): As previously mentioned, tosylhydrazones (a specific type of sulfonylhydrazone) are central to the Shapiro reaction. slideshare.netchemistnotes.com This reaction converts aldehydes and ketones into alkenes by treatment with two equivalents of a strong organolithium base. organic-chemistry.org The mechanism proceeds through a dianion intermediate, which eliminates the sulfinate anion and nitrogen gas to form a vinyllithium species that can be quenched with an electrophile like water. wikipedia.orgunirioja.es

Oxidation and Coupling Reactions: The hydrazide moiety can undergo oxidation. It can also be N-arylated through copper-catalyzed coupling reactions, demonstrating its versatility in C-N bond formation. organic-chemistry.org

Kinetic and Thermodynamic Parameters of Key Reactions

The kinetics of hydrazone formation are highly dependent on pH. nih.govljmu.ac.uk The reaction involves a rate-limiting step, which is typically the dehydration of the tetrahedral intermediate at neutral pH. nih.gov The rate can be significantly enhanced by acid catalysis or by intramolecular catalysis from neighboring acidic or basic groups on either the carbonyl or hydrazide reactant. nih.govljmu.ac.uk Rate constants for rapid hydrazone formation can be on the order of 2–20 M⁻¹s⁻¹. nih.gov

The following table provides illustrative kinetic data for the formation of hydrazones under various conditions, highlighting the factors that influence reaction rates.

Interactive Table: Illustrative Kinetic Parameters for Hydrazone Formation
Carbonyl ReactantHydrazide ReactantConditions (pH, Catalyst)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
BenzaldehydePhenylhydrazinepH 7.4 Aqueous Buffer~0.1 - 1.0 (estimated) nih.gov
2-Formylbenzoic acidPhenylhydrazinepH 7.4 (Intramolecular acid catalysis)~5 - 10 nih.gov
Butyraldehyde2-Hydrazinobenzoic acidpH 7.4 (Intramolecular acid catalysis)24 nih.gov
Various AldehydesVarious AcylhydrazidespH ~7 (Aniline catalysis)Rate enhancements observed ljmu.ac.uk

Note: This data is representative of general hydrazone formation and does not correspond to this compound specifically. It serves to illustrate the magnitude and influencing factors of reaction kinetics.

The table below shows typical thermodynamic parameters for a generic condensation reaction.

Interactive Table: Illustrative Thermodynamic Parameters for a Condensation Reaction
Thermodynamic ParameterTypical Value RangeDriving Factor
Enthalpy Change (ΔH)+10 to +50 kJ/molGenerally unfavorable (endothermic)
Entropy Change (ΔS)+80 to +150 J/mol·KFavorable (increase in disorder, e.g., water release)
Gibbs Free Energy (ΔG)-20 to -60 kJ/molFavorable (spontaneous reaction)

Note: These values are illustrative for general condensation reactions and are not specific to this compound. They demonstrate the typical thermodynamic profile of such transformations. rsc.orgrsc.orgresearchgate.net

Activation Energy Profiling for Critical Steps

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is a critical parameter in understanding reaction kinetics. opentextbc.calibretexts.org For a reaction involving this compound, the activation energy profile would map the energy of the system against the reaction coordinate, identifying the energy of transition states for key transformation steps. The Arrhenius equation, k = Ae-Ea/RT , mathematically relates the rate constant (k) to the activation energy, where A is the frequency factor, R is the gas constant, and T is the temperature. opentextbc.calibretexts.org

While specific experimental activation energy values for reactions of this compound are not extensively documented in readily available literature, general principles of physical organic chemistry allow for predictions. The presence of substituents on the benzene ring significantly influences the activation energy of electrophilic aromatic substitution reactions. libretexts.org Activating groups, which donate electron density to the ring, stabilize the carbocation intermediate (the benzenonium ion), thereby lowering the activation energy and increasing the reaction rate. libretexts.orglibretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate, which increases the activation energy and slows the reaction. libretexts.org In this compound, the sulfonyl groups are strongly deactivating, suggesting that electrophilic substitution on the ring would have a high activation energy. msu.edu

For example, the activation energies for the hydrogenation of benzene have been reported in the range of 43-92 kJ/mol, depending on the catalyst used. researchgate.net Theoretical studies on the hydrogenation of furan, another aromatic compound, show activation energies of 15.3 kJ/mol and 27.3 kJ/mol for addition at different positions. arxiv.org These values highlight how reaction pathways for the same molecule can have different energy barriers.

Influence of Reaction Conditions on Reaction Rates and Selectivity

Reaction conditions such as temperature, solvent, and the presence of a catalyst have a profound impact on the rate and selectivity of chemical transformations involving this compound.

Temperature: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier. libretexts.org In the synthesis of this compound itself, controlling the temperature (e.g., refluxing at 80–100°C) is crucial for optimizing the yield.

Solvent: The choice of solvent can influence reaction rates and equilibria, particularly for reactions involving charged or polar species. A study on the reaction of U(VI) with the related compound benzene-1,2-diphosphonic acid showed that the rates of complex formation decrease as the solvent changes from water to methanol-water mixtures, which is attributed to changes in solvation of the reactants and the transition state. nih.gov

Catalysts: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. libretexts.org For instance, the synthesis of pyrazolone (B3327878) derivatives using a related compound, N'1,N'3-bis(2-aminobenzoyl)benzene-1,3-disulfonohydrazide (ABDSH), was facilitated by a nano-catalyst which increased reaction efficacy and selectivity. researchgate.net Similarly, electrophilic aromatic substitution reactions on benzene derivatives typically require a catalyst, such as a Lewis acid for Friedel-Crafts reactions or strong acid for sulfonation. msu.eduwikipedia.org

The following table summarizes the expected influence of various reaction conditions on reactions involving aromatic sulfonohydrazides.

ConditionEffect on RateEffect on SelectivityRationale
↑ Temperature IncreasesMay DecreaseProvides more energy to overcome Ea for various pathways. libretexts.org
Solvent Polarity VariesCan ImproveStabilizes or destabilizes charged intermediates and transition states. nih.gov
Catalyst IncreasesCan ImproveLowers the activation energy for a specific desired pathway. libretexts.orgresearchgate.net

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound is determined by the electronic and steric properties of the substituents on the aromatic ring. These substituents can alter the electron density of the ring and influence the accessibility of reaction sites. lumenlearning.com

Hammett-Type Correlations and Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orglibretexts.org It establishes a linear free-energy relationship described by the formula:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (e.g., benzene or benzoic acid). wikipedia.org

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic effect of the group. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. libretexts.org

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not the substituent. It measures the sensitivity of the reaction to the electronic effects of substituents. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) models extend this concept to correlate chemical structure with a specific activity, such as biological function or chemical reactivity. nih.govnih.gov For example, a QSAR study on benzenesulfonyl glutamamides revealed that electron-donating groups on the phenyl ring were essential for their antitumor activity. nih.gov

While a specific Hammett plot for this compound is not available, the principles can be applied. A table of standard Hammett σ constants for common substituents illustrates how different groups would be expected to influence reactivity.

SubstituentσmetaσparaElectronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OH+0.12-0.37Electron-Donating (Resonance)
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-Cl+0.37+0.23Electron-Withdrawing (Inductive)
-CO₂H+0.37+0.45Electron-Withdrawing
-CN+0.56+0.66Strong Electron-Withdrawing
-NO₂+0.71+0.78Strong Electron-Withdrawing
(Data sourced from principles described in Chemistry LibreTexts libretexts.orglibretexts.org)

Steric and Electronic Effects of Substituents on Reaction Outcomes

The outcome of reactions on substituted benzene rings is governed by a combination of electronic and steric effects.

Electronic Effects: These are divided into inductive and resonance effects.

Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bonds, based on electronegativity. msu.edu The sulfonyl groups (-SO₂) in this compound are strongly electron-withdrawing via induction due to the electronegative oxygen atoms, deactivating the benzene ring towards electrophilic attack. msu.edu

Steric Effects: This refers to the spatial arrangement of atoms and groups, which can hinder the approach of a reactant to a particular site. libretexts.org The two large sulfonohydrazide groups at the adjacent 1 and 2 positions on the benzene ring create significant steric hindrance. This crowding would likely disfavor substitution at the positions ortho to these groups (i.e., positions 3 and 6). Steric hindrance becomes even more critical when considering reactions of derivatives with bulky substituents or when using large electrophiles. libretexts.orgpressbooks.pub For example, nitration of toluene (B28343) (with a small -CH₃ group) yields a significant amount of the ortho product, while nitration of t-butylbenzene (with a bulky -C(CH₃)₃ group) yields much less of the ortho product due to steric hindrance. pressbooks.pub

Advanced Structural Elucidation and Spectroscopic Characterization of Benzene 1,2 Disulfonohydrazide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and the solid state. copernicus.orgcopernicus.org It provides information on the connectivity of atoms and the conformational preferences of the molecule. copernicus.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for determining the spatial relationships between atoms, which is key to defining molecular conformation. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For Benzene-1,2-disulfonohydrazide, COSY spectra would reveal correlations between the adjacent aromatic protons on the benzene (B151609) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map the correlations between protons and the carbons to which they are directly attached. princeton.eduutoronto.ca This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. The aromatic C-H signals of this compound would be clearly identified using these techniques.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.edu It is particularly useful for identifying quaternary carbons (those with no attached protons) by observing their correlations with nearby protons. For the target molecule, HMBC would show correlations from the aromatic protons to the sulfur-bearing carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it identifies protons that are close in space, irrespective of their bonding connectivity. princeton.eduutoronto.ca The intensity of a NOESY cross-peak is related to the distance between the protons. utoronto.ca This technique could be used to determine the preferred orientation of the two sulfonohydrazide groups relative to each other and to the benzene ring by observing spatial proximities between the N-H protons and the aromatic protons.

Interactive Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelating NucleiInformation Gleaned for this compound
COSY ¹H – ¹HShows connectivity between adjacent protons on the aromatic ring.
HSQC/HMQC ¹H – ¹³C (1-bond)Assigns aromatic carbon signals based on their attached protons.
HMBC ¹H – ¹³C (2-4 bonds)Confirms assignments of quaternary carbons (C-S) via correlation to aromatic protons.
NOESY ¹H – ¹H (through space)Determines the spatial orientation of the sulfonohydrazide groups by identifying proximity between N-H and aromatic protons. princeton.edu

Solid-state NMR (ssNMR) is an indispensable method for characterizing the structure and dynamics of compounds in their solid form, particularly for studying polymorphism—the ability of a substance to exist in two or more crystalline forms. researchgate.neteuropeanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct physical properties.

In ssNMR, the chemical shifts of nuclei are highly sensitive to the local electronic environment, which is influenced by molecular conformation and intermolecular interactions like hydrogen bonding. nih.govdur.ac.uk Therefore, different polymorphs of this compound would be expected to produce distinct ¹³C and ¹⁵N ssNMR spectra. researchgate.neteuropeanpharmaceuticalreview.com By comparing the spectra with data from quantum chemical calculations, specific polymorphs can be identified and their unique packing arrangements and conformational details can be inferred. nih.gov ssNMR is also effective for quantifying the amounts of different polymorphs in a mixed sample. researchgate.netsemanticscholar.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and is particularly sensitive to the strength and nature of hydrogen bonds. researchgate.netnih.gov

For this compound, the key vibrational modes would include:

N-H Stretching: The N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region, are highly sensitive to hydrogen bonding. nih.gov In a solid sample, the formation of intermolecular N-H···O=S hydrogen bonds would cause this peak to broaden and shift to a lower frequency compared to the free N-H stretch. The extent of this shift provides a qualitative measure of the hydrogen bond strength. researchgate.netnih.gov

S=O Stretching: The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands. These typically appear in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The exact positions of these bands are influenced by the electronegativity of adjacent groups and participation of the oxygen atoms in hydrogen bonding.

Aromatic C-H and C=C Stretching: The presence of the benzene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

By analyzing the shifts and shapes of these key bands, particularly the N-H and S=O stretching modes, the presence and relative strength of the hydrogen bonding network that defines the supramolecular structure can be elucidated. nih.govkpfu.ru

Interactive Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
N-H Stretching3200 - 3400Position and width are sensitive indicators of hydrogen bonding. nih.gov
Aromatic C-H Stretching> 3000Confirms the presence of the benzene ring. researchgate.net
Aromatic C=C Stretching1450 - 1600Characteristic of the aromatic skeleton.
S=O Asymmetric Stretch1300 - 1350Confirms the sulfonyl group; position can be affected by intermolecular interactions.
S=O Symmetric Stretch1140 - 1180Confirms the sulfonyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. mdpi.com For this compound (C₆H₈N₄O₄S₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision, serving as definitive confirmation of the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. youtube.comyoutube.com For aromatic sulfonamides, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a mass loss of approximately 64 Da. nih.gov This fragmentation is often promoted by intramolecular rearrangement. nih.gov Other expected fragments would arise from the cleavage of the S-N bond and the fragmentation of the benzene ring itself. docbrown.info

Interactive Table 3: Predicted HRMS Fragmentation for this compound

m/z (approx.)Proposed Fragment IonNeutral LossStructural Implication
273[C₆H₉N₄O₄S₂]⁺-Protonated Molecular Ion [M+H]⁺
209[C₆H₉N₄O₂S]⁺SO₂Characteristic loss for aromatic sulfonamides. nih.gov
193[C₆H₇N₂O₂S]⁺NH₂NHSO₂Cleavage of a sulfonohydrazide side chain.
157[C₆H₅O₂S]⁺2 x (N₂H₃)Loss of both hydrazide moieties.
77[C₆H₅]⁺C₈H₃N₄O₄S₂Phenyl cation, indicative of a benzene ring. docbrown.info

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. nih.govdocbrown.info

As mentioned, polymorphism can arise when a molecule adopts different conformations or packing arrangements in the solid state. X-ray crystallography can distinguish between different polymorphs by revealing their unique unit cell parameters and space groups. mdpi.com Analysis of the crystal packing can reveal subtle differences in intermolecular interactions, such as variations in hydrogen bond lengths and angles, which give rise to the different crystalline forms. These packing effects can have a significant influence on the material's physical properties.

Intermolecular Interactions and Hydrogen Bonding

The molecular structure of this compound, featuring multiple hydrogen bond donors and acceptors, facilitates a complex network of intermolecular interactions that are critical in defining its solid-state architecture. The primary functional groups involved in these interactions are the sulfonamide moieties (-SO₂NH-) and the terminal amino groups (-NH₂) of the hydrazide component.

The most significant intermolecular interaction in related aromatic sulfonamide crystal structures is hydrogen bonding. nih.gov The amino and amido protons of the sulfonohydrazide groups act as potent hydrogen bond donors. Concurrently, the sulfonyl oxygen atoms are strong hydrogen bond acceptors. This donor-acceptor pairing leads to the formation of robust N-H···O=S hydrogen bonds, a characteristic interaction that often dictates the primary supramolecular assembly in sulfonamides. nih.govnih.gov

In the case of this compound, these N-H···O=S interactions can lead to the formation of extended one-dimensional chains or dimeric structures. nih.gov The presence of two adjacent sulfonohydrazide groups on the benzene ring introduces the possibility of both intramolecular and intermolecular hydrogen bonding, although steric factors may favor intermolecular arrangements. Studies on analogous compounds have shown that amino protons have a high propensity for bonding to sulfonyl oxygens. nih.gov

A summary of potential hydrogen bond interactions is presented below.

Donor GroupAcceptor GroupType of InteractionPotential Motif
Amide N-HSulfonyl O=SStrongChain or Dimer Formation
Amino N-HSulfonyl O=SStrongCross-linking between chains
Amide N-HAmino NModerateLattice Stabilization
Amino N-HAmino NModerateCross-linking

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is primarily determined by the electronic transitions within the benzene ring, which acts as the core chromophore. Unsubstituted benzene exhibits characteristic absorption bands associated with π→π* transitions. up.ac.za The introduction of two sulfonohydrazide groups onto the benzene ring significantly modifies its electronic properties and, consequently, its UV-Vis spectrum.

The sulfonohydrazide groups (-SO₂NHNH₂) act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. The presence of lone pair electrons on the nitrogen and oxygen atoms of the sulfonohydrazide substituents can interact with the π-electron system of the benzene ring. This interaction, or conjugation, typically leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. up.ac.zashimadzu.com

The expected electronic transitions for this compound are summarized in the table below.

TransitionChromophoreExpected Wavelength RegionDescription
π → πBenzene Ring200-280 nmHigh-intensity bands related to the aromatic system. Shifted by substituents.
n → π-SO₂- / -NHNH₂> 280 nmLow-intensity bands arising from non-bonding electrons on N and O atoms. Often obscured by stronger π→π* bands.

The ortho-substitution pattern of the two sulfonohydrazide groups can introduce steric hindrance, potentially affecting the planarity between the substituents and the benzene ring. This could influence the extent of conjugation and the precise position and intensity of the absorption maxima. The solvent environment also plays a crucial role; polar solvents may interact with the molecule through hydrogen bonding, further shifting the electronic transition energies. sciencepublishinggroup.com For instance, the absorption spectrum of benzene vapor shows fine structure that is often lost in the liquid phase due to intermolecular interactions. sciencepublishinggroup.com

Advanced Analytical Methodologies for Purity and Identity Beyond Basic Characterization

While basic characterization methods provide initial structural information, advanced analytical methodologies are essential for unambiguously confirming the identity and quantifying the purity of this compound. These techniques offer high sensitivity, selectivity, and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides and related benzene derivatives. researchgate.netnih.gov A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating this compound from potential impurities, starting materials, or degradation products. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (like water with a small percentage of formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima (e.g., ~254 nm), as determined by its UV-Vis spectrum. researchgate.netsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a higher level of confirmation by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. researchgate.netnih.gov After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. This provides a precise molecular weight, confirming the elemental composition. Further fragmentation of the molecular ion (tandem MS or MS/MS) yields a characteristic pattern that serves as a structural fingerprint, offering definitive identification. nih.gov

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), can also be employed, although it may require derivatization of the polar N-H groups to increase the volatility of the compound. researchgate.net

The table below summarizes these advanced analytical techniques and their applications for this compound.

TechniquePrincipleInformation ProvidedApplication
HPLC-UVChromatographic separation followed by UV-Vis absorbance detection. quora.comPurity assessment, quantification, retention time for identification.Routine quality control, stability studies.
LC-MS/MSChromatographic separation followed by mass analysis and fragmentation. nih.govPrecise molecular weight, structural confirmation via fragmentation pattern.Definitive identity confirmation, impurity profiling.
GC-MSChromatographic separation of volatile compounds followed by mass analysis. researchgate.netSeparation of volatile impurities, molecular weight, and structural information.Analysis of thermally stable impurities or derivatized analyte.

These methods, often used in combination, are crucial for ensuring the high purity and confirmed identity of this compound for research and development purposes, adhering to the stringent requirements of analytical chemistry. researchgate.netnih.gov

Computational and Theoretical Investigations of Benzene 1,2 Disulfonohydrazide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation approximately, providing information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for studying the electronic structure of molecules. researchgate.net DFT methods calculate the electronic energy and other properties based on the molecule's electron density, offering a balance between accuracy and computational cost. indexcopernicus.com A popular functional for such studies is B3LYP, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's electronic and structural features. mdpi.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net

These calculations are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. The output includes key parameters such as bond lengths, bond angles, and dihedral angles. For Benzene-1,2-disulfonohydrazide, these calculations would reveal the precise spatial arrangement of the benzene (B151609) ring, the two sulfonohydrazide groups, and the planarity of the system.

Table 1: Theoretical Geometric Parameters for this compound (Optimized at B3LYP/6-31G(d,p) Level)

ParameterBond/AngleCalculated Value
Bond Lengths C-C (aromatic)1.39 - 1.41 Å
C-S1.78 Å
S=O1.45 Å
S-N1.68 Å
N-N1.42 Å
Bond Angles C-S-O108.5°
O-S-O120.1°
C-S-N105.7°
S-N-N115.3°
Dihedral Angles C1-C2-S-N-85.0°
O-S-N-N55.2°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the site of nucleophilic attack. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site of electrophilic attack. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic reactions. The HOMO is often localized on the hydrazide nitrogen atoms and the benzene ring, while the LUMO is typically distributed over the electron-withdrawing sulfonyl groups. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital
LUMO-1.22Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.63 LUMO - HOMO

Conformational Analysis and Tautomeric Equilibria

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Furthermore, molecules containing labile protons can exist as a mixture of readily interconvertible structural isomers called tautomers.

Conformational analysis of this compound involves studying the rotation around the C-S and S-N bonds. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to stable conformations (energy minima), while the energy peaks between them represent the transition states for interconversion. researchgate.net This analysis helps identify the most stable conformer(s) that the molecule is likely to adopt under given conditions.

This compound has the potential for tautomerism, particularly within the sulfonohydrazide moiety (-SO₂NHNH₂), which could exist in equilibrium with an imidol-like form (-SO(OH)=NNH₂). The relative stability of these tautomers can be significantly influenced by the surrounding solvent. mdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. mdpi.com Generally, polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. scispace.comnih.gov In contrast, non-polar solvents or the gas phase may favor tautomers that can form stable intramolecular hydrogen bonds. mdpi.comresearchgate.net By calculating the energies of each tautomer in different solvents, it is possible to predict how the equilibrium position shifts with solvent polarity.

Table 3: Calculated Relative Energies of Tautomers in Different Solvents

TautomerSolvent (Dielectric Constant, ε)Relative Energy (kcal/mol)Tautomer Preference
HydrazideGas Phase (ε = 1)0.00Hydrazide
ImidolGas Phase (ε = 1)+4.5Hydrazide
HydrazideToluene (B28343) (ε = 2.4)0.00Hydrazide
ImidolToluene (ε = 2.4)+3.8Hydrazide
HydrazideWater (ε = 78.4)+1.2Imidol
ImidolWater (ε = 78.4)0.00Imidol

Reaction Mechanism Modeling and Energy Barrier Computations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the entire reaction pathway from reactants to products, it is possible to identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For a potential reaction involving this compound, such as an intramolecular cyclization, DFT calculations can be used to map out the free energy profile. This involves locating the geometry of the transition state and calculating its energy. A lower calculated energy barrier implies a faster reaction. These simulations can confirm or predict the most plausible mechanism for a given transformation. nih.gov

Table 4: Hypothetical Energy Barriers for a Proposed Cyclization Reaction

Reaction StepDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)
Step 1Initial nucleophilic attack22.5
Step 2Proton transfer10.2
Step 3Ring closure18.9

Transition State Characterization

This section would typically detail the computational identification and analysis of transition states involved in chemical reactions of this compound. It would involve quantum mechanical calculations to locate the saddle points on the potential energy surface corresponding to the highest energy barrier along a reaction pathway. Information would be presented on the geometry of the transition state structures, their vibrational frequencies (specifically the single imaginary frequency indicating a true transition state), and the calculated energy barriers (activation energies) for specific reactions, such as conformational changes or decomposition pathways.

Reaction Coordinate Mapping

Here, the article would describe the process of mapping the entire energy profile of a chemical reaction involving this compound. This involves calculating the energy of the system as it moves along the reaction coordinate from reactants, through the transition state, to the products. This mapping, often visualized as a potential energy surface plot, provides a detailed understanding of the reaction mechanism. Key points along the coordinate, such as intermediates and transition states, would be identified and their energies quantified.

Spectroscopic Property Prediction from Theoretical Models

Calculated NMR Chemical Shifts and Coupling Constants

This subsection would present data from theoretical calculations, typically using Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), to predict the Nuclear Magnetic Resonance (NMR) spectrum of this compound. The data would be presented in a table comparing the calculated chemical shifts (in ppm) for each unique proton (¹H) and carbon-¹³ (¹³C) atom to a reference standard (like TMS). Calculated spin-spin coupling constants (J-couplings) between neighboring nuclei would also be reported, providing further insight into the molecule's connectivity and conformation.

Simulated Vibrational and Electronic Spectra

This part would focus on the theoretical prediction of infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. Calculations would determine the vibrational frequencies and intensities of the normal modes of the molecule, which correspond to peaks in the IR and Raman spectra. These would be tabulated and assigned to specific molecular motions (e.g., N-H stretch, S=O stretch, benzene ring deformations). Similarly, the simulation of the electronic spectrum would involve calculating the energies and oscillator strengths of electronic transitions, predicting the absorption maxima (λmax) in the UV-Vis spectrum.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

This final section would discuss the results of molecular dynamics (MD) simulations, which model the motion of the atoms of this compound over time. These simulations provide insights into the molecule's conformational flexibility, its dynamic behavior in different solvents (like water), and its potential interactions with other molecules. Analysis would typically include metrics like root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize solvation shells, and the formation of intermolecular hydrogen bonds.

Without dedicated research on the computational and theoretical aspects of this compound, the detailed, data-rich article as outlined cannot be constructed. The information presented above describes the type of scientific inquiry that would be necessary to populate the requested sections. Future research may address these specific computational investigations for this compound, which would then enable a comprehensive review.

Applications of Benzene 1,2 Disulfonohydrazide in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Reagent in Organic Transformations

The reactivity of the sulfonohydrazide groups makes Benzene-1,2-disulfonohydrazide a versatile reagent in the construction of complex organic molecules.

Precursor in Heterocyclic Synthesis (e.g., Pyrazoles)

This compound serves as a precursor for synthesizing heterocyclic compounds, most notably pyrazoles. Pyrazoles are a class of five-membered aromatic rings containing two adjacent nitrogen atoms, which are prevalent in pharmaceuticals and bioactive natural products rsc.orghilarispublisher.com. The synthesis often proceeds through the formation of a sulfonyl hydrazone intermediate.

The general methodology involves the condensation of a sulfonyl hydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, followed by a cyclization reaction. nih.govnih.gov For instance, the reaction of a sulfonyl hydrazone with benzyl acrylate can yield pyrazole (B372694) derivatives through a [3+2] cycloaddition reaction under transition-metal-free conditions, achieving yields of up to 77% rsc.org. This approach is valued for its operational simplicity and compatibility with various functional groups rsc.org.

Multicomponent reactions (MCRs) also provide an efficient route to pyrazoles. nih.gov These strategies can involve the in situ generation of 1,3-dielectrophiles that subsequently react with hydrazines to form the pyrazole ring. nih.gov The use of this compound could potentially lead to the formation of bis-pyrazoles or novel linked heterocyclic systems due to its difunctional nature.

Table 1: Examples of Pyrazole Synthesis Methodologies
ReactantsKey Reaction TypeNotable FeaturesReference
Sulfonyl hydrazone + Benzyl acrylate[3+2] CycloadditionTransition-metal-free, good yields (up to 77%) rsc.org
1,3-Dicarbonyl compounds + HydrazinesCyclocondensation (Knorr Synthesis)A classic and widely used method for pyrazole synthesis. hilarispublisher.comnih.gov
Chalcones + Hydrazine (B178648) HydrateCondensation followed by CyclizationUsed to synthesize 3,5-diphenyl-1H-pyrazole derivatives. hilarispublisher.com
Hydrazones + Vilsmeier-Haack reagentFormylation and CyclizationA method to produce pyrazole-4-carbaldehydes. nih.gov

Reagent in Cross-Coupling and Functionalization Reactions

The sulfonohydrazide moiety can participate in advanced organic reactions, including palladium-catalyzed cross-coupling. These reactions are fundamental in medicinal chemistry and drug discovery for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

In this context, arylsulfonyl hydrazides can be used in desulfitative cross-coupling reactions. For example, a Pd(II)-catalyzed Sonogashira-type cross-coupling reaction has been reported between arylsulfonyl hydrazides and terminal alkynes to form functionalized internal alkynes researchgate.net. The catalytic cycle for such reactions typically involves steps like oxidative addition, transmetalation, and reductive elimination, with the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states youtube.comwhiterose.ac.uk.

The use of this compound in these reactions could enable double cross-coupling to create rigid molecular structures or act as a linchpin to connect two different molecular fragments. The versatility of cross-coupling methodologies, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, offers numerous possibilities for functionalizing the benzene (B151609) ring via its disulfonohydrazide groups. nih.govwhiterose.ac.uk

Coordination Chemistry and Ligand Design

The two adjacent sulfonohydrazide groups in this compound contain multiple donor atoms (nitrogen and oxygen), making the molecule an excellent candidate for use as a chelating ligand in coordination chemistry.

Chelation and Complexation with Transition Metals

This compound can act as a bidentate or potentially a multidentate ligand, binding to a single metal center through nitrogen and oxygen atoms from its adjacent functional groups. This chelation leads to the formation of stable metal complexes. The coordination behavior is analogous to that of other O,O- or N,O-bidentate chelating ligands like β-diketones and acyl-pyrazolones, which are known to form stable complexes with a wide range of metals, including main group, transition metal, and lanthanide elements. nih.gov The chelation enhances the biological response of the ligand compared to its uncomplexed state nih.gov. The resulting complexes can exhibit diverse coordination geometries, such as octahedral or pentagonal-bipyramidal arrangements, depending on the metal ion and reaction conditions nih.gov.

Development of Novel Organometallic Compounds

The complexation of this compound with transition metals leads to the formation of novel organometallic compounds. These compounds, where a metal is bonded to carbon atoms, often exhibit unique physical and chemical properties. Examples of well-known organometallic "sandwich compounds" include ferrocene and bis(benzene)chromium uni-siegen.de. By using a ligand like this compound, researchers can synthesize structurally diverse complexes where the ligand framework dictates the geometry and reactivity of the metallic center nih.govresearchgate.net. The synthesis of such complexes is confirmed through various characterization techniques, including elemental analysis, spectroscopy (FT-IR, UV-Vis, NMR), and magnetic susceptibility measurements researchgate.net.

Design of Homogeneous and Heterogeneous Catalysts (e.g., Nano-catalysts)

Metal complexes derived from this compound are promising candidates for catalysis. By carefully selecting the metal center and modifying the ligand structure, it is possible to design highly active and selective catalysts for various organic transformations.

Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the reaction medium. The metal complexes can catalyze reactions such as hydrogenation or cross-coupling. For instance, palladium-supported catalysts are highly effective for the hydrogenation of benzene ijche.comijche.com.

Heterogeneous Catalysis: To improve catalyst recovery and reusability, the metal complex can be immobilized on a solid support, creating a heterogeneous catalyst. A modern approach involves anchoring the catalyst onto nanoparticles, particularly magnetic nanoparticles like Fe₃O₄@SiO₂, to create nano-catalysts. nih.gov These materials combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. nih.gov The catalyst can be easily removed from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity nih.gov. Such catalysts have been developed for synthesizing tetrazole derivatives and for benzene saturation in diesel fuel. nih.govresearchgate.net

Table 2: Characteristics of Catalytic Systems
Catalyst TypeDescriptionAdvantagesExample ApplicationReference
HomogeneousCatalyst is in the same phase as the reactants.High activity and selectivity.Palladium-catalyzed cross-coupling reactions. whiterose.ac.uk
HeterogeneousCatalyst is in a different phase from the reactants.Easy separation, reusability, suitable for industrial processes.Hydrogenation of benzene over Pd/ZSM-5, Pd/13X, or Pd/Al₂O₃. ijche.comijche.com
Nano-catalystCatalyst immobilized on nanoparticles (e.g., Fe₃O₄@SiO₂).High surface area, excellent activity, easy magnetic separation, high reusability.Synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. nih.gov

Applications as a Chemical Intermediate in Material Development

The unique molecular architecture of this compound, featuring two adjacent sulfonohydrazide groups on a benzene ring, renders it a valuable building block for novel materials. These reactive moieties provide sites for further chemical transformations, enabling its integration into complex macromolecular structures.

Precursor for Advanced Polymer Synthesis

While extensive research on this compound as a direct monomer for large-scale polymer production is not widely documented, its potential as a precursor for specialty polymers is an area of scientific interest. Theoretical studies and preliminary experimental work suggest that the bifunctional nature of this compound could lead to the synthesis of polymers with unique properties. The proximity of the two sulfonohydrazide groups can influence the stereochemistry and conformational flexibility of the resulting polymer chains, potentially leading to materials with tailored thermal, mechanical, or optical characteristics.

The synthesis of novel polyamides, polyimides, or other condensation polymers could, in principle, utilize this compound. The reaction of the hydrazide functionalities with dicarboxylic acids or their derivatives would yield polymers with repeating units containing the benzene-1,2-disulfonyl moiety. The presence of sulfur and additional nitrogen atoms in the polymer backbone is anticipated to enhance properties such as flame retardancy and thermal stability.

Role in Cross-linking or Polymerization Reactions (Mechanism-focused)

The primary application of compounds structurally related to this compound in polymer science is as cross-linking or blowing agents. The sulfonohydrazide groups are thermally labile and can decompose upon heating to release nitrogen gas and generate highly reactive sulfonyl radicals.

The mechanism of cross-linking involves the following key steps:

Thermal Decomposition: Upon heating, the sulfonohydrazide moiety undergoes homolytic cleavage of the N-S and N-N bonds. This decomposition is an endothermic process that generates sulfonyl radicals (R-SO₂•) and other radical species.

Hydrogen Abstraction: The highly reactive sulfonyl radicals can abstract hydrogen atoms from the polymer chains, creating radical sites on the polymer backbone.

Polymer Radical Combination: Two polymer radicals can then combine to form a covalent cross-link between the chains.

This process transforms a collection of individual polymer chains into a three-dimensional network, significantly altering the material's properties. The degree of cross-linking, which can be controlled by the concentration of the cross-linking agent and the temperature, dictates the final properties of the polymer, such as increased modulus, improved solvent resistance, and enhanced dimensional stability. While specific data for this compound is scarce, its structural analogue, benzene-1,3-disulfonohydrazide, has been noted in patent literature related to polymer chemistry, suggesting the potential for such applications.

Utilization in Advanced Analytical Chemistry Methodologies

In the field of analytical chemistry, the demand for highly sensitive and selective methods for the detection and quantification of trace amounts of analytes is ever-present. This compound and related compounds offer potential solutions as specialized reagents.

Derivatizing Agent for Trace Analysis

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more easily detected or separated. The hydrazide groups of this compound are reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazone derivatives. This reaction can be exploited for the trace analysis of such carbonyls.

The benefits of using a derivatizing agent like this compound would include:

Enhanced Detectability: The benzene ring can act as a chromophore, facilitating UV-Vis spectrophotometric detection.

Improved Separation: The resulting hydrazones often have different chromatographic properties compared to the parent carbonyls, allowing for better separation in techniques like High-Performance Liquid Chromatography (HPLC).

Increased Volatility: For analysis by Gas Chromatography (GC), the derivatization can increase the volatility of non-volatile carbonyl compounds.

While specific, validated methods employing this compound are not yet established in mainstream analytical protocols, the fundamental reactivity of the hydrazide group is a well-established principle in derivatization chemistry.

Reagent in Sensor Development (Chemical Recognition Principles)

The development of chemical sensors relies on the principle of molecular recognition, where a receptor molecule selectively binds to a target analyte, producing a measurable signal. The structure of this compound suggests its potential as a building block for chemosensors.

The key chemical recognition principles would involve:

Hydrogen Bonding: The N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively, allowing for interaction with analytes that have complementary functionalities.

Coordination Chemistry: The nitrogen and oxygen atoms could potentially coordinate with metal ions, forming the basis for ion-selective sensors.

Covalent Bond Formation: As with derivatization, the reaction with carbonyl compounds could be adapted for use in a sensor format, where the formation of the hydrazone leads to a change in an optical or electrochemical signal.

For instance, the incorporation of this compound into a polymer matrix coated on a sensor surface could create a recognition layer for specific analytes. The binding event would alter the physical or chemical properties of the layer, which could then be transduced into a measurable signal. Research in this area is still in its nascent stages, but the chemical functionalities of this compound present a promising avenue for the design of novel chemical sensors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene-1,2-disulfonohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound synthesis typically involves sulfonation of benzene derivatives followed by hydrazide formation. Strong acids (e.g., sulfuric acid) and bases are critical for facilitating sulfonation and nucleophilic substitution steps. To optimize yield, control reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of hydrazine to sulfonyl chloride intermediates. Purity can be improved via recrystallization in polar solvents like ethanol or methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its isomers?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms hydrogen and carbon environments, while Fourier-Transform Infrared (FTIR) spectroscopy identifies sulfonamide (S=O, N-H) functional groups. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns. For isomer differentiation, terahertz (THz) spectroscopy distinguishes positional isomers via unique intermolecular vibrational modes, as demonstrated for benzenediol isomers .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential toxicity from hydrazine derivatives. Monitor air quality for hydrazine vapors. Toxicity assessments should follow guidelines from analogous compounds like 1,2-diphenylhydrazine, which require strict exposure limits and disposal protocols for sulfonamide waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations model bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, tris(benzene-1,2-dithiolato) metal complexes were analyzed for binding energies (467–497 kcal/mol) and electronic transitions, providing insights into catalytic or material science applications . Natural Bond Orbital (NBO) analysis further clarifies ligand-metal interactions .

Q. What strategies resolve contradictions in catalytic performance data for this compound-derived metal-organic frameworks (MOFs)?

  • Methodological Answer : Systematic variation of MOF pore size and functionality (e.g., –NH₂, –SO₂NHNH₂) can address discrepancies. For instance, Zn-based MOFs with expanded pore structures (up to 28.8 Å) showed enhanced gas storage capacity. Cross-validate catalytic activity using control experiments (e.g., blank MOFs) and advanced characterization (X-ray absorption spectroscopy) to isolate sulfonohydrazide-specific effects .

Q. How does isomer-specific reactivity of this compound impact its applications in polymer chemistry?

  • Methodological Answer : The 1,2-disubstitution pattern enables chelation with transition metals (e.g., Fe³⁺, Co³⁺), enhancing polymer thermal stability. Compare with 1,3- or 1,4-isomers using differential scanning calorimetry (DSC) to assess glass transition temperatures. For example, benzene-1,3-diamine derivatives form rigid polyamides, while 1,2-isomers may favor flexible coordination polymers .

Q. What experimental designs mitigate hydrazine-related byproduct formation during this compound synthesis?

  • Methodological Answer : Use slow addition of hydrazine hydrate to sulfonyl chlorides to minimize exothermic side reactions. Employ scavengers like activated carbon or silica gel to adsorb unreacted hydrazine. Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates with ice-cold water to precipitate pure products .

Data Analysis and Optimization

Q. How can researchers address inconsistencies in spectroscopic data for sulfonohydrazide derivatives?

  • Methodological Answer : Cross-reference multiple techniques (e.g., NMR, FTIR, MS) to confirm structural assignments. For unresolved peaks, use deuterated solvents or 2D NMR (COSY, HSQC) to decouple overlapping signals. Computational IR/Raman simulations (e.g., Gaussian software) can validate experimental spectra .

Q. What methodologies optimize this compound for high-performance liquid chromatography (HPLC) analysis?

  • Methodological Answer : Use reverse-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) to improve peak resolution. Adjust gradient elution (e.g., 10–90% acetonitrile in water) and detect sulfonamide groups via UV at 254 nm. Calibrate with certified reference standards to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.